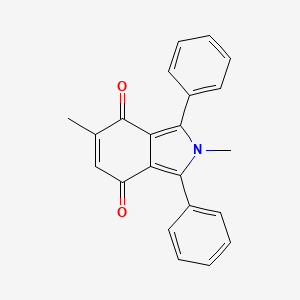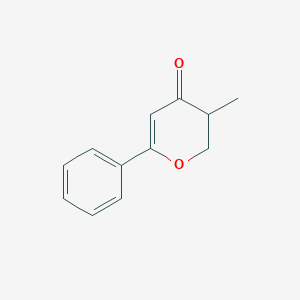
4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- is a heterocyclic organic compound that belongs to the pyranone family This compound is characterized by a pyran ring fused with a phenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid with acetoacetic ester in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as halogenated pyranones, hydroxylated derivatives, and reduced forms of the compound.
Aplicaciones Científicas De Investigación
4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and receptors involved in cellular signaling and metabolism.
Comparación Con Compuestos Similares
4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- can be compared with other similar compounds in the pyranone family:
3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: Known for its antioxidant properties.
2,3-Dihydro-3-hydroxy-6-methyl-4H-pyran-4-one: Exhibits similar chemical reactivity but with different biological activities.
3-Hydroxy-2,3-dihydromaltol: Another pyranone derivative with distinct applications in food and pharmaceuticals.
The uniqueness of 4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
65193-35-3 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
3-methyl-6-phenyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C12H12O2/c1-9-8-14-12(7-11(9)13)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
Clave InChI |
CREKTPXZLJQUOT-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(=CC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


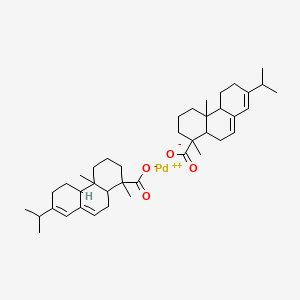
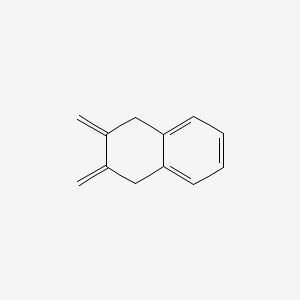
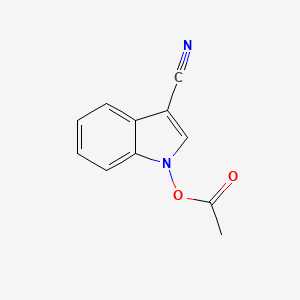
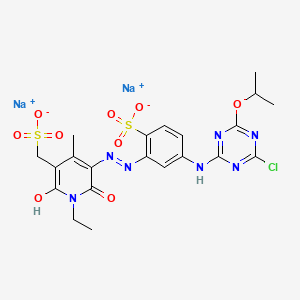

![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)
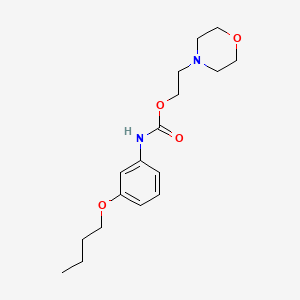


![{1-[(Propan-2-yl)oxy]ethyl}benzene](/img/structure/B14476224.png)
![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)

![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)
